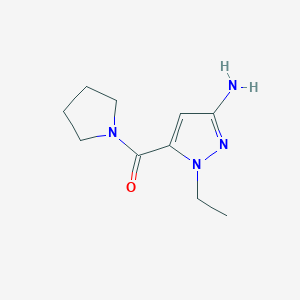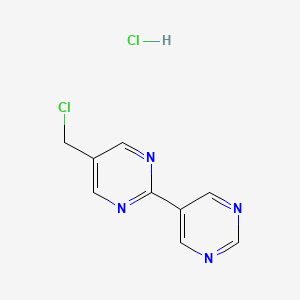![molecular formula C23H31N3O2 B2634463 6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2309729-22-2](/img/structure/B2634463.png)
6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with a piperidine ring and a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced via an acylation reaction using phenylbutanoyl chloride and a base such as triethylamine.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a condensation reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol
- tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl (4-aminobutyl)carbamate
Uniqueness
6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)20-12-13-22(28)26(24-20)19-14-16-25(17-15-19)21(27)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,12-13,19H,7,10-11,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVXSTJBNFQASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
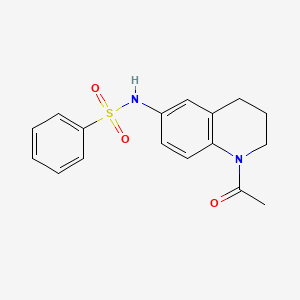
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)
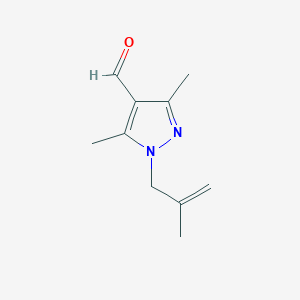
![1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2634390.png)
![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)
![5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B2634394.png)
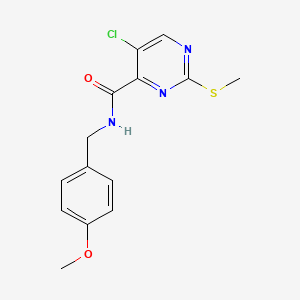
![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)
![N-[(4-methoxyphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide](/img/structure/B2634397.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide](/img/structure/B2634398.png)
